molecular formula C16H20ClNO3 B12724531 (+-)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone CAS No. 136410-18-9

(+-)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone

Cat. No.: B12724531
CAS No.: 136410-18-9
M. Wt: 309.79 g/mol
InChI Key: NJWDIISBVSAXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone is a synthetic organic compound. It features a pyrrolidinone core substituted with a chlorobenzoyl group and a pentyloxy chain. Compounds with such structures are often explored for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone typically involves the following steps:

    Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzoyl Group: This step often involves the reaction of the pyrrolidinone core with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pentyloxy Chain: This can be done through nucleophilic substitution reactions where the pyrrolidinone core is reacted with a pentyloxy halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pentyloxy chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl group of the chlorobenzoyl moiety, potentially forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzoyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(±)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, though specific uses would require further research.

    Industry: Could be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzoyl)-2-pyrrolidinone: Lacks the pentyloxy chain.

    1-(4-Methylbenzoyl)-5-(pentyloxy)-2-pyrrolidinone: Has a methyl group instead of a chlorine atom.

    1-(4-Chlorobenzoyl)-5-(methoxy)-2-pyrrolidinone: Has a methoxy group instead of a pentyloxy chain.

Uniqueness

(±)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone is unique due to the combination of its chlorobenzoyl and pentyloxy substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

136410-18-9

Molecular Formula

C16H20ClNO3

Molecular Weight

309.79 g/mol

IUPAC Name

1-(4-chlorobenzoyl)-5-pentoxypyrrolidin-2-one

InChI

InChI=1S/C16H20ClNO3/c1-2-3-4-11-21-15-10-9-14(19)18(15)16(20)12-5-7-13(17)8-6-12/h5-8,15H,2-4,9-11H2,1H3

InChI Key

NJWDIISBVSAXEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1CCC(=O)N1C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.